Cas no 2089648-96-2 (3-Bromoquinoline-5-carbaldehyde)
3-Bromoquinoline-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromoquinoline-5-carbaldehyde
- K10118
- MFCD30828910
- AS-49699
- 2089648-96-2
- AKOS037644247
- SCHEMBL23262666
- 3-Bromoquinoline-5-carbaldehyde
-
- MDL: MFCD30828910
- Inchi: 1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H
- InChI Key: MYXMFXWNVBPPDR-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC=C(C=O)C2=C1
Computed Properties
- Exact Mass: 234.96328g/mol
- Monoisotopic Mass: 234.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 30
3-Bromoquinoline-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543706-250 mg |
3-Bromoquinoline-5-carbaldehyde; . |
2089648-96-2 | 250mg |
€1172.70 | 2023-06-14 | ||
| Ambeed | A827814-100mg |
3-Bromoquinoline-5-carbaldehyde |
2089648-96-2 | 98% | 100mg |
$395.0 | 2025-02-25 | |
| Ambeed | A827814-250mg |
3-Bromoquinoline-5-carbaldehyde |
2089648-96-2 | 98% | 250mg |
$660.0 | 2025-02-25 | |
| Ambeed | A827814-1g |
3-Bromoquinoline-5-carbaldehyde |
2089648-96-2 | 98% | 1g |
$1701.0 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1229676-1g |
3-Bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 1g |
$1400 | 2024-06-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2471-100MG |
3-bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 100MG |
¥ 1,458.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2471-250MG |
3-bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 250MG |
¥ 2,329.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2471-500MG |
3-bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 500MG |
¥ 3,880.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2471-1G |
3-bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 1g |
¥ 5,821.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2471-5G |
3-bromoquinoline-5-carbaldehyde |
2089648-96-2 | 95% | 5g |
¥ 17,463.00 | 2023-04-06 |
3-Bromoquinoline-5-carbaldehyde Suppliers
3-Bromoquinoline-5-carbaldehyde Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-Bromoquinoline-5-carbaldehyde
Introduction to 3-Bromoquinoline-5-carbaldehyde (CAS No: 2089648-96-2)
3-Bromoquinoline-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 2089648-96-2, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic aldehyde derivative of quinoline exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. The presence of both bromine and aldehyde functional groups on the quinoline scaffold provides versatile reactivity, enabling its application in various synthetic pathways.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting biological activity across different therapeutic areas. Among these, 3-Bromoquinoline-5-carbaldehyde has garnered attention due to its potential in designing novel bioactive molecules. The bromine substituent at the 3-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the aldehyde group at the 5-position allows for further functionalization via condensation or oxidation reactions.
Recent advancements in drug discovery have highlighted the importance of quinoline derivatives in addressing resistant pathogens and chronic diseases. Studies have demonstrated that modifications at specific positions within the quinoline ring can significantly alter pharmacokinetic and pharmacodynamic properties. For instance, 3-Bromoquinoline-5-carbaldehyde has been explored as a precursor in synthesizing inhibitors targeting bacterial enzymes such as topoisomerases and gyrase, which are crucial for bacterial DNA replication and transcription.
In particular, the aldehyde functionality of 3-Bromoquinoline-5-carbaldehyde serves as a key site for covalent bond formation with nucleophilic residues in protein targets. This has led to its incorporation in the development of protease inhibitors and kinase inhibitors, which are pivotal in treating infectious diseases and cancer. The bromine atom further facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
One notable application of 3-Bromoquinoline-5-carbaldehyde is in the synthesis of antimalarial agents. Quinoline derivatives have a long history in malaria treatment, with chloroquine being a classic example. However, the emergence of drug-resistant strains has necessitated the discovery of new chemotypes. Researchers have leveraged 3-Bromoquinoline-5-carbaldehyde to develop next-generation antimalarials with improved efficacy and reduced resistance profiles. The bromine substituent allows for selective modifications that enhance binding affinity to heme-binding proteins in the parasite.
The compound’s utility extends beyond antimicrobial applications. It has been employed in designing small-molecule probes for studying protein-protein interactions and enzyme mechanisms. The aldehyde group enables facile derivatization into Schiff bases or hydrazones, which are commonly used as biochemical tools to probe enzyme activity and binding affinities. Additionally, 3-Bromoquinoline-5-carbaldehyde has been utilized in material science applications, particularly in organic electronics, where its electron-deficient quinoline core contributes to charge transport properties.
From a synthetic chemistry perspective, 3-Bromoquinoline-5-carbaldehyde serves as a versatile building block for constructing nitrogen-containing heterocycles. Its reactivity allows for diverse transformations, including cyclization reactions that yield fused systems such as indoles or benzothiophenes. These scaffolds are prevalent in biologically active compounds, making 3-Bromoquinoline-5-carbaldehyde a valuable asset in library synthesis efforts aimed at discovering novel drug candidates.
The growing interest in green chemistry has also influenced the use of 3-Bromoquinoline-5-carbaldehyde in sustainable synthetic protocols. Researchers have explored catalytic methods that minimize waste and energy consumption while maintaining high yields. For example, transition-metal-catalyzed reactions have been optimized to utilize this compound efficiently without generating hazardous byproducts.
Future research directions may focus on expanding the biological profile of 3-Bromoquinoline-5-carbaldehyde derivatives through structure-activity relationship (SAR) studies. By systematically modifying substituents on the quinoline ring, scientists aim to uncover new therapeutic targets and mechanisms. The compound’s dual functionality makes it an attractive scaffold for developing multitarget drugs capable of addressing multiple pathological pathways simultaneously.
In conclusion,3-Bromoquinoline-5-carbaldehyde (CAS No: 2089648-96-2) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse synthetic transformations and biological investigations, positioning it as a key intermediate in drug discovery efforts aimed at addressing global health challenges.
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